molecular formula C7H9NO2 B3026087 Deferiprone-d3

Deferiprone-d3

Cat. No.: B3026087
M. Wt: 142.17 g/mol
InChI Key: TZXKOCQBRNJULO-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of Deferiprone-d3 is likely similar to that of Deferiprone. Deferiprone binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex . This complex is then eliminated in the urine . Deferiprone is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for deferiprone .

Safety and Hazards

Deferiprone-d3 is intended for research use only and is not for human or veterinary use . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Avoid breathing dust/fume/gas/mist/vapors/spray and wash thoroughly after handling . Do not eat, drink, or smoke when using this product .

Future Directions

Deferiprone, the non-deuterated form of Deferiprone-d3, has been suggested as a potential treatment for COVID-19 and diseases with similar symptomatology due to its antiviral, antimicrobial, antioxidant, anti-hypoxic, and anti-ferroptotic effects . It has also been suggested for use in conditions of transfusional iron overload . These potential applications could guide future research directions for this compound.

Biochemical Analysis

Biochemical Properties

Deferiprone-d3, like deferiprone, binds to ferric ions (iron III) in a 3:1 (ligand:iron) ratio . This interaction plays a crucial role in biochemical reactions, particularly in the context of iron chelation. This compound is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for it .

Cellular Effects

This compound has been shown to have antioxidant and neuroprotective activities . It can reduce levels of intracellular iron and inhibit lipid peroxidation in primary rat hepatocytes when used at certain concentrations . Furthermore, it can reduce cholesterol diet-induced increases in the levels of amyloid-β (1-42) (Aβ42), Aβ40, and the phosphorylation of tau and glycogen synthase kinase 3β (GSK3β) in the rabbit hippocampus when administered at a specific dose .

Molecular Mechanism

The mechanism of action of this compound involves its binding to ferric ions (iron III) to form a stable complex in a 3:1 (ligand:iron) ratio . This complex is then eliminated in the urine . This binding interaction plays a key role in its function as an iron chelator.

Temporal Effects in Laboratory Settings

The pharmacokinetic profile of this compound in subjects with sickle cell disease is consistent with previous reports in healthy adult volunteers . Following drug administration, serum levels of this compound and its main metabolite, deferiprone 3-O-glucuronide (DFP-G), rose to maximum concentrations at specific times post-dose . The majority of the administered drug was metabolized and excreted as DFP-G, with less than 4% excreted unchanged in urine up to 10 h post-dose .

Dosage Effects in Animal Models

In animal models, this compound has shown potential antidepressant-like effects . It reduced immobility time in the Porsolt swim test in 5-HTT KO mice and reduced latency to feed in the novelty-suppressed feeding test in both genotypes . These effects were observed without any effect on brain or blood iron levels following this compound treatment, potentially indicating an acute iron-independent mechanism .

Metabolic Pathways

This compound, like deferiprone, is predominantly metabolized through UGT 1A6-mediated conjugation to form a 3-O-glucuronide . This metabolite is rapidly cleared by renal excretion .

Transport and Distribution

This compound is absorbed in the upper gastrointestinal tract . Absorption is rapid with maximum plasma concentrations occurring after 1 hour in the fasted state and after 2 hours in the fed state . In healthy patients, the volume of distribution is 1L/kg, and in thalassemia patients, the volume of distribution is 1.6L/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deferiprone-d3 involves the incorporation of deuterium atoms into the Deferiprone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where Deferiprone is treated with deuterated water (D2O) under acidic or basic conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure high yield and purity of the final product. The synthesized this compound is then purified using techniques such as crystallization, chromatography, and recrystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Deferiprone-d3

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. Additionally, its high oral bioavailability and ability to form a stable 3:1 complex with ferric ions make it a valuable tool in both research and therapeutic settings .

Properties

IUPAC Name

3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKOCQBRNJULO-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deferiprone-d3
Reactant of Route 2
Reactant of Route 2
Deferiprone-d3
Reactant of Route 3
Reactant of Route 3
Deferiprone-d3
Reactant of Route 4
Deferiprone-d3
Reactant of Route 5
Deferiprone-d3
Reactant of Route 6
Deferiprone-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.